molecular formula C6H9ClOS2 B025131 1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI) CAS No. 106723-96-0

1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)

Cat. No.: B025131
CAS No.: 106723-96-0
M. Wt: 196.7 g/mol
InChI Key: VYQBFMUHAIBYLF-QWWZWVQMSA-N
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Description

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride typically involves the reaction of (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-thione with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-thione+thionyl chloride(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride+sulfur dioxide+hydrogen chloride\text{(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-thione} + \text{thionyl chloride} \rightarrow \text{(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride} + \text{sulfur dioxide} + \text{hydrogen chloride} (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-thione+thionyl chloride→(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride+sulfur dioxide+hydrogen chloride

Industrial Production Methods

Industrial production of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-methanol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the dithiolane ring can yield sulfoxides or sulfones, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Amides, esters, thioesters.

    Reduction: (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-methanol.

    Oxidation: Sulfoxides, sulfones.

Scientific Research Applications

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive carbonyl chloride group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-thione
  • (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-methanol
  • (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-sulfoxide

Uniqueness

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is unique due to its carbonyl chloride group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly for introducing sulfur-containing functionalities into target molecules.

Properties

CAS No.

106723-96-0

Molecular Formula

C6H9ClOS2

Molecular Weight

196.7 g/mol

IUPAC Name

(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride

InChI

InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1

InChI Key

VYQBFMUHAIBYLF-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@H](SC(S1)C(=O)Cl)C

SMILES

CC1C(SC(S1)C(=O)Cl)C

Canonical SMILES

CC1C(SC(S1)C(=O)Cl)C

Synonyms

1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,(2alpha,4alpha,5beta)-(9CI)

Origin of Product

United States

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